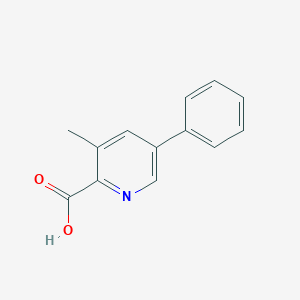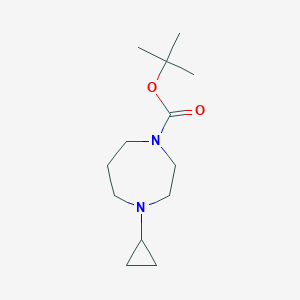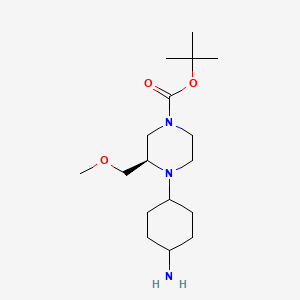
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety
Méthodes De Préparation
The synthesis of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperazine ring, and introduction of the tert-butyl group. Reaction conditions may vary, but common reagents include bases, acids, and solvents like dichloromethane and methanol. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can be compared with similar compounds like:
- tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- tert-butyl 4-((1r,4r)-4-aminocyclohexyl)piperazine-1-carboxylate These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses .
Propriétés
Formule moléculaire |
C17H33N3O3 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
tert-butyl (3R)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m1/s1 |
Clé InChI |
SLZONRKJBRFOKX-YMAMQOFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN([C@H](C1)COC)C2CCC(CC2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


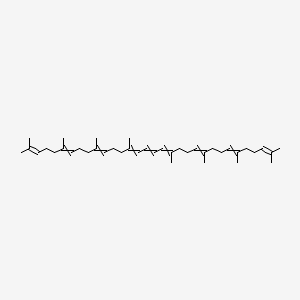
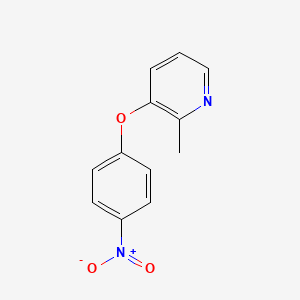
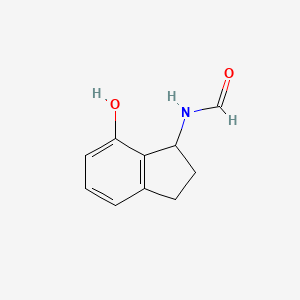
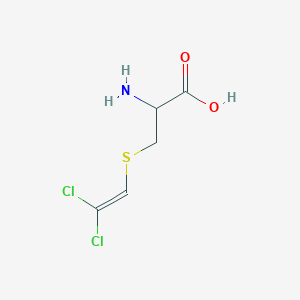
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
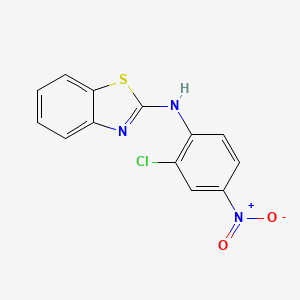
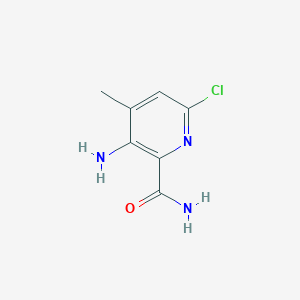
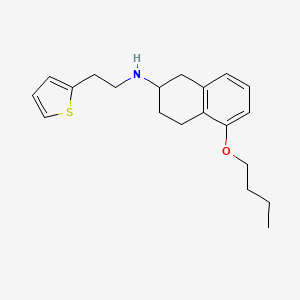
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
